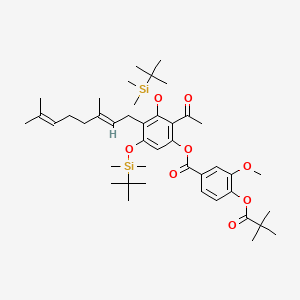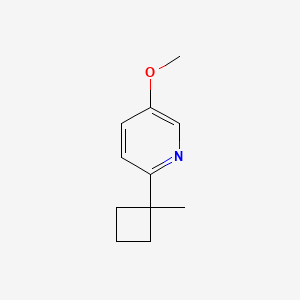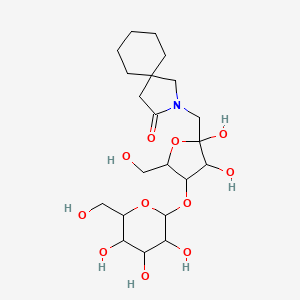
Gabapentine Lactose Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gabapentine Lactose Adduct is a compound formed as an impurity during the stability studies of Gabapentin capsules. Gabapentin, known chemically as 1-(Aminomethyl)cyclohexaneacetic acid, is an analogue of gamma-aminobutyric acid (GABA) and is widely used for the treatment of epilepsy and other cerebral disorders . The this compound is formed due to the interaction between Gabapentin and lactose, an excipient used in the formulation .
Méthodes De Préparation
The Gabapentine Lactose Adduct is primarily formed through the Maillard reaction and Amadori rearrangement during the manufacturing and storage of Gabapentin capsules . The synthetic route involves the reaction of Gabapentin with lactose under specific conditions of temperature and humidity. Industrial production methods focus on controlling these conditions to minimize the formation of this impurity .
Analyse Des Réactions Chimiques
Gabapentine Lactose Adduct undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The adduct can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.
Applications De Recherche Scientifique
Gabapentine Lactose Adduct has several scientific research applications:
Chemistry: It is used as a reference standard in the study of drug impurities and degradation products.
Biology: The compound is studied for its potential biological effects and interactions with other biomolecules.
Mécanisme D'action
The mechanism of action of Gabapentine Lactose Adduct is not well understood. it is believed to interact with various molecular targets and pathways involved in the stability and efficacy of Gabapentin. The formation of the adduct may affect the bioavailability and therapeutic effects of Gabapentin by altering its chemical structure and stability .
Comparaison Avec Des Composés Similaires
Gabapentine Lactose Adduct can be compared with other similar compounds:
Gabapentin-Phosphatidylcholine Conjugate: This compound is used to improve the bioavailability and therapeutic effects of Gabapentin by targeting specific enzymes in the brain.
Gabapentin-Pyridinecarboxylic Acid Cocrystals: These cocrystals are designed to enhance the chemical stability of Gabapentin under thermal and mechanical stress.
Gabapentin: The parent compound, Gabapentin, is widely used for the treatment of epilepsy and neuropathic pain.
The uniqueness of this compound lies in its formation as an impurity during the stability studies of Gabapentin, providing valuable insights into the degradation and stability of pharmaceutical formulations .
Propriétés
Formule moléculaire |
C21H35NO11 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
2-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl]-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2 |
Clé InChI |
DQSXZCQUSIDONM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C2)CC3(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


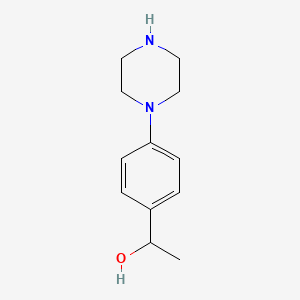
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
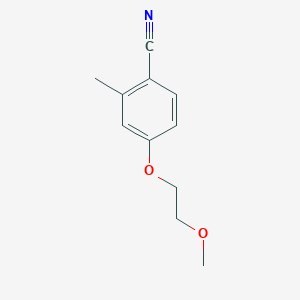
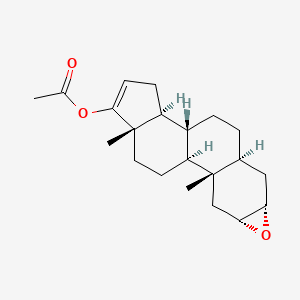
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
